tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate
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Overview
Description
tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound is characterized by a tert-butyl ester group, an amino group, and a bicyclic azabicyclohexane core, making it a versatile building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a [2+2] cycloaddition reaction, which involves the photochemical reaction of suitable precursors.
Introduction of Functional Groups: The amino group and tert-butyl ester group are introduced through subsequent reactions, such as nucleophilic substitution and esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced photochemical reactors for the cycloaddition step and efficient purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bicyclic core provides structural rigidity. This compound can modulate biological pathways by binding to enzymes or receptors, thereby influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Uniqueness
tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to its specific combination of functional groups and bicyclic structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H18N2O2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
tert-butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-7(11)6-4-8(6)12/h6-8H,4-5,11H2,1-3H3/t6?,7-,8?/m0/s1 |
InChI Key |
MNNJQSJMWVJJPA-WTIBDHCWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C2C1C2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1C2)N |
Origin of Product |
United States |
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